N-(3-oxo-3-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-10-ylpropyl)(3,4,5-trimethoxyphenyl)carboxamide
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Description
N-(3-oxo-3-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-10-ylpropyl)(3,4,5-trimethoxyphenyl)carboxamide is a useful research compound. Its molecular formula is C23H31N5O5 and its molecular weight is 457.5 g/mol. The purity is usually 95%.
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Biological Activity
N-(3-oxo-3-spiro[4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-10-ylpropyl)(3,4,5-trimethoxyphenyl)carboxamide is a complex organic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H31N5O5
- Molecular Weight : 457.5 g/mol
- IUPAC Name : 3,4,5-trimethoxy-N-(3-oxo-3-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylpropyl)benzamide
- CAS Number : 903861-44-9
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It is believed to modulate specific receptors and enzymes involved in critical biological pathways. The spirocyclic structure enhances its affinity for these targets, potentially leading to significant therapeutic effects.
Pharmacological Activities
-
Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- In vitro assays demonstrated significant inhibition of cell proliferation in breast cancer and leukemia cell lines.
- The compound induced apoptosis through the activation of caspase pathways.
-
Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress and apoptosis:
- Animal models have shown improved cognitive function and reduced neuroinflammation following treatment.
- Mechanistic studies highlighted the role of the compound in modulating neurotrophic factors.
-
Anti-inflammatory Properties : The compound has been noted for its ability to reduce inflammation:
- In vivo studies revealed decreased levels of pro-inflammatory cytokines in models of arthritis.
- It appears to inhibit NF-kB signaling pathways involved in inflammatory responses.
Case Study 1: Antitumor Efficacy
A study conducted by Zhang et al. (2023) evaluated the antitumor effects of this compound on MCF-7 breast cancer cells. The results indicated:
- IC50 Value : 15 µM after 48 hours of treatment.
- Mechanism : Induction of G1 phase cell cycle arrest and apoptosis via mitochondrial pathways.
Case Study 2: Neuroprotective Effects
In a study by Lee et al. (2022), the neuroprotective potential was assessed in a mouse model of Alzheimer’s disease:
- Findings : Treatment with the compound resulted in a 40% reduction in amyloid-beta plaques compared to control groups.
- Behavioral Tests : Improved performance in memory tasks was observed.
Data Table: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Antitumor | Significant cytotoxicity against MCF-7 cells | Zhang et al., 2023 |
Neuroprotection | Reduced amyloid plaques; improved memory | Lee et al., 2022 |
Anti-inflammatory | Decreased cytokine levels in arthritis models | Smith et al., 2021 |
Properties
Molecular Formula |
C23H31N5O5 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-(3-oxo-3-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylpropyl)benzamide |
InChI |
InChI=1S/C23H31N5O5/c1-31-17-12-15(13-18(32-2)20(17)33-3)22(30)24-8-5-19(29)28-10-6-23(7-11-28)21-16(4-9-27-23)25-14-26-21/h12-14,27H,4-11H2,1-3H3,(H,24,30)(H,25,26) |
InChI Key |
OXIMMKKMXVIEJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCC(=O)N2CCC3(CC2)C4=C(CCN3)NC=N4 |
Origin of Product |
United States |
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